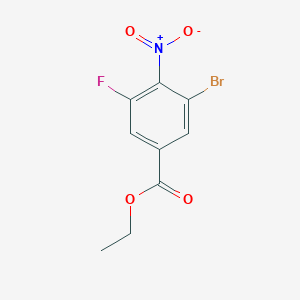
Ethyl 3-bromo-5-fluoro-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-5-fluoro-4-nitrobenzoate is an organic compound with the molecular formula C9H7BrFNO4 It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro substituents on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-bromo-5-fluoro-4-nitrobenzoate typically involves multi-step reactions starting from benzoic acid derivatives. One common method includes:
Nitration: Introduction of the nitro group to the aromatic ring using concentrated nitric acid and sulfuric acid.
Bromination: Addition of the bromine atom via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).
Fluorination: Introduction of the fluorine atom using a fluorinating agent such as Selectfluor.
Esterification: Conversion of the carboxylic acid group to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-bromo-5-fluoro-4-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol for replacing the bromine atom.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for reducing the nitro group.
Coupling: Palladium acetate and triphenylphosphine in the presence of a base like potassium carbonate for Suzuki-Miyaura coupling.
Major Products
Aminobenzoate Derivatives: From the reduction of the nitro group.
Substituted Benzoates: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Ethyl 3-bromo-5-fluoro-4-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-bromo-5-fluoro-4-nitrobenzoate depends on the specific reactions it undergoes. For example:
Electrophilic Aromatic Substitution: The nitro group deactivates the aromatic ring, directing incoming electrophiles to the meta position.
Reduction: The nitro group is reduced to an amine through a multi-step electron transfer process involving the reducing agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-bromo-5-nitrobenzoate: Lacks the fluorine substituent.
Ethyl 3-fluoro-5-nitrobenzoate: Lacks the bromine substituent.
Ethyl 3-bromo-4-nitrobenzoate: Lacks the fluorine substituent and has a different substitution pattern.
Uniqueness
Ethyl 3-bromo-5-fluoro-4-nitrobenzoate is unique due to the presence of both bromine and fluorine substituents, which can influence its reactivity and the types of reactions it can undergo. This combination of substituents makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C9H7BrFNO4 |
|---|---|
Poids moléculaire |
292.06 g/mol |
Nom IUPAC |
ethyl 3-bromo-5-fluoro-4-nitrobenzoate |
InChI |
InChI=1S/C9H7BrFNO4/c1-2-16-9(13)5-3-6(10)8(12(14)15)7(11)4-5/h3-4H,2H2,1H3 |
Clé InChI |
DIOASULLJITKDU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





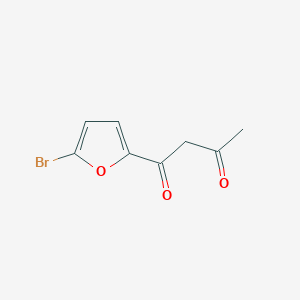
![3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B15241283.png)
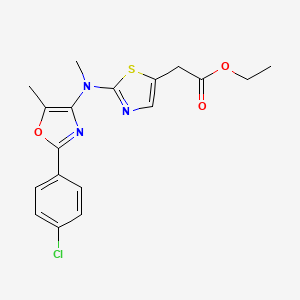
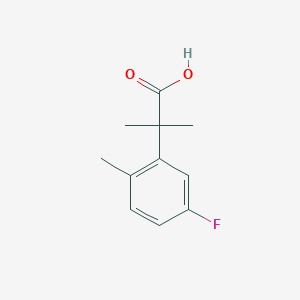

![4-[(2-Methylpentan-3-yl)amino]butan-2-ol](/img/structure/B15241300.png)
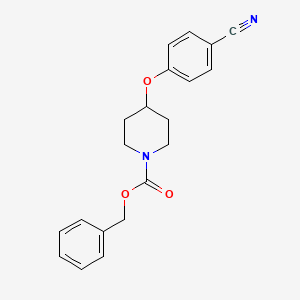

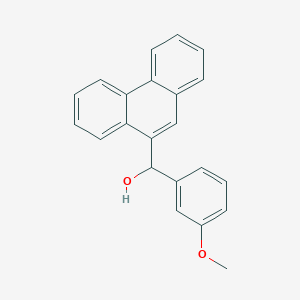

![1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B15241331.png)
